molecular formula C16H26ClNO6 B12802560 2-(4-Chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium CAS No. 53404-61-8

2-(4-Chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium

Cat. No.: B12802560
CAS No.: 53404-61-8
M. Wt: 363.8 g/mol
InChI Key: CDRNTSYQTIKJNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of mecoprop-trolamine involves the reaction of mecoprop acid with triethanolamine. The process typically includes the following steps:

Industrial production methods often involve bulk polymerization techniques to ensure the homogeneity and stability of the final product .

Chemical Reactions Analysis

Mecoprop-trolamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mecoprop-trolamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Mecoprop-trolamine is similar to other phenoxy herbicides such as 2,4-D and dicamba. it is unique in its specific action on broad-leaved weeds and its formulation with triethanolamine, which enhances its solubility and stability . Similar compounds include:

Properties

CAS No.

53404-61-8

Molecular Formula

C16H26ClNO6

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2

InChI Key

CDRNTSYQTIKJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C(CO)[NH+](CCO)CCO

Origin of Product

United States

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